molecular formula C15H8Cl3FN4S B11998869 4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11998869
M. Wt: 401.7 g/mol
InChI Key: DBWDNJBUJUECQN-IFRROFPPSA-N
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Description

4-((2-Chloro-6-fluorobenzylidene)amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chloro-6-fluorobenzylidene)amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Benzylidene Intermediate: The reaction begins with the condensation of 2-chloro-6-fluorobenzaldehyde with an appropriate amine to form the benzylidene intermediate.

    Cyclization: The benzylidene intermediate undergoes cyclization with 2,4-dichlorophenylhydrazine to form the triazole ring.

    Thiol Addition: Finally, the thiol group is introduced to the triazole ring, completing the synthesis of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides.

    Reduction: Reduction reactions can target the triazole ring or the benzylidene moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation: Disulfides, sulfoxides.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as an antimicrobial and antifungal agent. Its triazole ring is known to interact with biological targets, inhibiting the growth of microorganisms.

Medicine

In medicinal chemistry, the compound is explored for its potential as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for drug development.

Industry

In the agrochemical industry, the compound is investigated for its potential as a pesticide or herbicide. Its unique chemical properties allow it to interact with biological targets in plants and pests, providing effective control.

Mechanism of Action

The mechanism of action of 4-((2-Chloro-6-fluorobenzylidene)amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can inhibit enzymes by binding to their active sites, disrupting normal cellular processes. The compound’s aromatic rings and thiol group also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Chlorobenzylidene)amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
  • 4-((2-Fluorobenzylidene)amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
  • 4-((2-Bromobenzylidene)amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The presence of both chlorine and fluorine atoms in the benzylidene moiety of 4-((2-Chloro-6-fluorobenzylidene)amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol makes it unique. These halogen atoms can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C15H8Cl3FN4S

Molecular Weight

401.7 g/mol

IUPAC Name

4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H8Cl3FN4S/c16-8-4-5-9(12(18)6-8)14-21-22-15(24)23(14)20-7-10-11(17)2-1-3-13(10)19/h1-7H,(H,22,24)/b20-7+

InChI Key

DBWDNJBUJUECQN-IFRROFPPSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)F

Origin of Product

United States

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